molecular formula C16H18N4O4S B11388786 Ethyl 4-amino-2-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)pyrimidine-5-carboxylate

Ethyl 4-amino-2-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)pyrimidine-5-carboxylate

Cat. No.: B11388786
M. Wt: 362.4 g/mol
InChI Key: UHPFENNVMQXYRS-UHFFFAOYSA-N
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Description

ETHYL 4-AMINO-2-({[(3-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-AMINO-2-({[(3-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-amino-2-chloropyrimidine with 3-methoxyphenyl isocyanate to form an intermediate, which is then reacted with ethyl 2-mercaptoacetate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs .

Mechanism of Action

The mechanism of action of ETHYL 4-AMINO-2-({[(3-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-AMINO-2-({[(3-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C16H18N4O4S

Molecular Weight

362.4 g/mol

IUPAC Name

ethyl 4-amino-2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanylpyrimidine-5-carboxylate

InChI

InChI=1S/C16H18N4O4S/c1-3-24-15(22)12-8-18-16(20-14(12)17)25-9-13(21)19-10-5-4-6-11(7-10)23-2/h4-8H,3,9H2,1-2H3,(H,19,21)(H2,17,18,20)

InChI Key

UHPFENNVMQXYRS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N)SCC(=O)NC2=CC(=CC=C2)OC

Origin of Product

United States

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